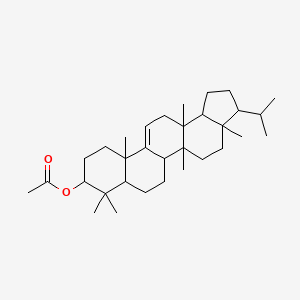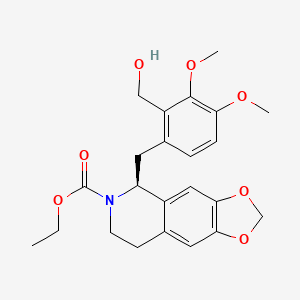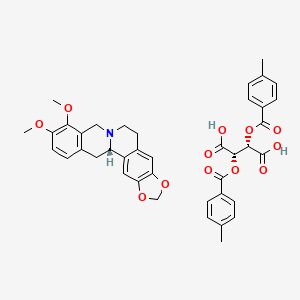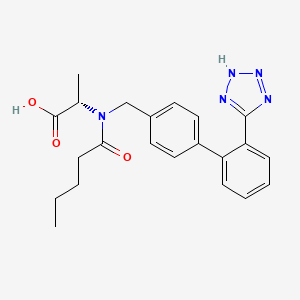
丙氨酸缬沙坦
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Alanine Valsartan is a compound that combines the properties of alanine, an amino acid, and valsartan, an angiotensin II receptor blocker. Valsartan is primarily used to manage hypertension and heart failure by blocking the effects of angiotensin II, a peptide hormone that causes blood vessels to constrict. This combination aims to leverage the benefits of both components for potential therapeutic applications.
科学研究应用
Alanine Valsartan has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the effects of angiotensin II receptor blockers on chemical reactions.
Biology: Investigated for its potential effects on cellular pathways and gene expression.
Medicine: Primarily used to manage hypertension and heart failure. Research is ongoing to explore its potential in treating other cardiovascular diseases.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
作用机制
Target of Action
Valsartan, a key component of Alanine Valsartan, belongs to the angiotensin II receptor blocker (ARB) family of drugs . Its primary target is the angiotensin receptor 1 (AT1) . The AT1 receptor plays a crucial role in the renin-angiotensin-aldosterone system (RAAS), which is vital for hemostasis and regulation of kidney, vascular, and cardiac functions .
Mode of Action
Valsartan selectively binds to the AT1 receptor, preventing the protein angiotensin II from binding and exerting its hypertensive effects . This interaction leads to a series of changes, including reduced vasoconstriction, decreased synthesis of aldosterone and ADH, reduced cardiac stimulation, and decreased renal reabsorption of sodium .
Pharmacokinetics
Valsartan is metabolized to an inactive metabolite, valeryl 4-hydroxy valsartan . It is excreted primarily in feces (83%) and urine (~13%) as unchanged drug . The onset of action is approximately 2 hours, and the duration of action is 24 hours . The half-life of elimination in adults is approximately 6 hours, which is 35% longer in elderly patients .
Action Environment
The action of Valsartan can be influenced by various environmental factors. For instance, the presence of food can affect the absorption of the drug . Additionally, patients with mild-to-moderate chronic liver disease have about twice the AUC value . In elderly patients, the AUC is about 70% higher, and the half-life is 35% longer .
生化分析
Biochemical Properties
Alanine Valsartan interacts with various enzymes, proteins, and other biomolecules. It is an angiotensin-receptor blocker used to manage hypertension and heart failure . It binds to angiotensin receptor 1 (AT1) and prevents the protein angiotensin II from binding and exerting its hypertensive effects .
Cellular Effects
Alanine Valsartan has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to have effects on cell proliferation and can alter the normal structure of blood vessels, potentially attributing to cancer cell metastasis .
Molecular Mechanism
Alanine Valsartan exerts its effects at the molecular level through various mechanisms. It binds to the AT1 receptor, blocking the action of angiotensin II, a protein that causes vasoconstriction and increases blood pressure . This action results in reduced blood pressure, lower aldosterone levels, reduced cardiac activity, and increased excretion of sodium .
Temporal Effects in Laboratory Settings
The effects of Alanine Valsartan change over time in laboratory settings. Studies have shown that it has a significant impact on reducing the rate of rehospitalization for heart failure and death . It also shows proangiogenic activity and alters the normal structure of blood vessels, which can contribute to cancer cell metastasis .
Dosage Effects in Animal Models
The effects of Alanine Valsartan vary with different dosages in animal models. For instance, in a study on rabbits, Valsartan was administered at a dosage of 10mg/kg/day for 40 days . The results showed that Valsartan is a proangiogenic drug that enhances new blood vessel arborization and intussusceptive angiogenesis .
Metabolic Pathways
Alanine Valsartan is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . For instance, it affects the renin-angiotensin aldosterone system (RAAS), which plays an important role in hemostasis and regulation of kidney, vascular, and cardiac functions .
Transport and Distribution
Alanine Valsartan is transported and distributed within cells and tissues. Studies have shown that it is reasonably safe with a low rate of significant adverse effects in systemic right ventricular (sRV) patients . It also demonstrated improvements in lipid metabolism and cardiac indicators in patients with chronic kidney disease and chronic heart failure .
Subcellular Localization
Studies on similar compounds, such as RNA-binding motif protein 4 (RBM4), have shown that alanine-rich motifs can influence subcellular localization
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of valsartan involves multiple steps, starting from 4’-methyl-2-cyanobiphenyl. The key step in the synthesis is the formation of the tetrazole ring, which is catalyzed by a Lewis acid . Another method involves a continuous flow process that includes N-acylation, Suzuki-Miyaura cross-coupling, and methyl ester hydrolysis .
Industrial Production Methods: Industrial production of valsartan typically follows the multistep synthesis route, optimizing each step for large-scale production. The use of continuous flow reactors and heterogeneous catalysts, such as palladium-substituted cerium-tin-oxide, enhances the efficiency and yield of the process .
Types of Reactions:
Oxidation: Valsartan can undergo oxidation reactions, particularly at the tetrazole ring.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Valsartan can participate in substitution reactions, especially involving the biphenyl moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Reagents such as halogens and nucleophiles are commonly used in substitution reactions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can yield various substituted biphenyl compounds.
相似化合物的比较
Losartan: Another angiotensin II receptor blocker with a similar mechanism of action.
Telmisartan: Known for its longer half-life and additional benefits in metabolic syndrome.
Candesartan: Notable for its high binding affinity to the AT1 receptor.
Uniqueness: Alanine Valsartan is unique due to its combination of an amino acid and an angiotensin II receptor blocker, potentially offering additional benefits in terms of bioavailability and therapeutic effects. Its specific structure and combination may provide unique advantages in certain clinical scenarios compared to other angiotensin II receptor blockers .
属性
IUPAC Name |
(2S)-2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O3/c1-3-4-9-20(28)27(15(2)22(29)30)14-16-10-12-17(13-11-16)18-7-5-6-8-19(18)21-23-25-26-24-21/h5-8,10-13,15H,3-4,9,14H2,1-2H3,(H,29,30)(H,23,24,25,26)/t15-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFCDZSRVDUYPKU-HNNXBMFYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)[C@@H](C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
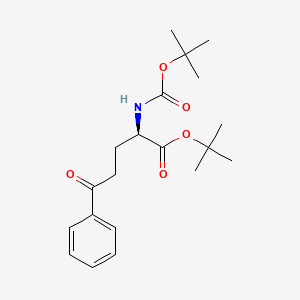
![1,1'-[Ethylidenebis(2,3-dichloro-4,1-phenylene)]bis[4-methyl-piperazine](/img/structure/B566210.png)
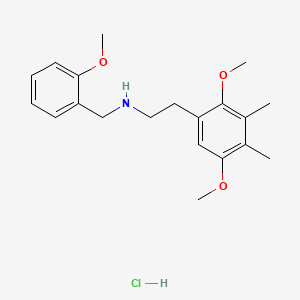
![N-[3-[[4-(Aminomethyl)benzoyl]amino][1,1'-biphenyl]-4-yl]carbamic Acid tert-Butyl Ester](/img/structure/B566214.png)
![N-[3-[[4-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]benzoyl]amino][1,1'-biphenyl]-4-yl]carbamic Acid tert-Butyl Ester](/img/structure/B566215.png)
![N-[3-[[4-(Chloromethyl)benzoyl]amino][1,1'-biphenyl]-4-yl]carbamic Acid tert-Butyl Ester](/img/structure/B566216.png)
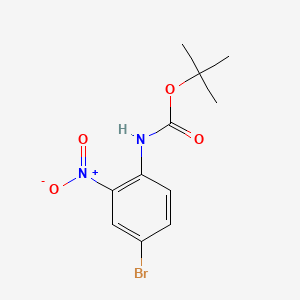
![(3R,3aS,5aS,5bS,7aR,9S,11aS,13aR,13bS)-3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,7,7a,9,10,11,13,13b-tetradecahydrocyclopenta[a]chrysen-9-ol](/img/structure/B566224.png)
![Benzo[k]fluoranthene-13C6](/img/structure/B566225.png)
